molecular formula C9H9NOS B12828377 4-Methoxy-2-methyl-1-thiocyanatobenzene

4-Methoxy-2-methyl-1-thiocyanatobenzene

Cat. No.: B12828377
M. Wt: 179.24 g/mol
InChI Key: NTZDVYSWHXZRNI-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1-thiocyanatobenzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, where the benzene ring is substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a thiocyanate group (-SCN)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-1-thiocyanatobenzene typically involves the thiocyanation of 4-methoxy-2-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where 4-methoxy-2-methylbenzene is treated with thiocyanogen (SCN2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiocyanate group is converted to other sulfur-containing functional groups such as sulfonates or sulfoxides.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) in polar solvents.

Major Products:

    Oxidation: Sulfonates, sulfoxides.

    Reduction: Amines, thiols.

    Substitution: Halides, hydroxides.

Scientific Research Applications

4-Methoxy-2-methyl-1-thiocyanatobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-1-thiocyanatobenzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

    4-Methoxy-2-methylbenzenamine: Similar structure but with an amine group instead of a thiocyanate group.

    4-Methoxy-2-methylbenzenesulfonate: Contains a sulfonate group instead of a thiocyanate group.

    4-Methoxy-2-methylbenzenethiol: Contains a thiol group instead of a thiocyanate group.

Uniqueness: 4-Methoxy-2-methyl-1-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(4-methoxy-2-methylphenyl) thiocyanate

InChI

InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)12-6-10/h3-5H,1-2H3

InChI Key

NTZDVYSWHXZRNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)SC#N

Origin of Product

United States

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